molecular formula C19H21N3O B097408 Talastine CAS No. 16188-61-7

Talastine

Cat. No. B097408
CAS RN: 16188-61-7
M. Wt: 307.4 g/mol
InChI Key: LCAAMXMULMCKLJ-UHFFFAOYSA-N
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Description

Talatisamine Description

Talatisamine is a diterpenoid alkaloid with a complex hexacyclic structure, which includes multiple rings and stereocenters. It is known for its K+ channel inhibitory and antiarrhythmic activities. The structure of talatisamine has been established through chemical transformations and spectral data, and its synthesis poses a significant challenge due to its intricate structure .

Synthesis Analysis

The total synthesis of talatisamine involves the assembly of two simple fragments: a chiral AE-ring and an aromatic D-ring. The AE-ring is constructed from 2-cyclohexenone through a double Mannich reaction. After coupling the AE-ring with the D-ring, a series of reactions including oxidative dearomatization, Diels-Alder reaction, Wagner-Meerwein rearrangement, and an oxidative aza-Prins cyclization are performed to complete the synthesis. This process involves optimizing 33 transformations, highlighting the complexity of synthesizing talatisamine .

Molecular Structure Analysis

The molecular structure of talatisamine has been determined through X-ray structure analysis (XSA). The molecule consists of six main rings with specific conformations. For example, ring A adopts a chair conformation, while ring B has an envelope conformation. The structure analysis reveals the precise arrangement of these rings and the presence of 12 contiguous stereocenters, which is crucial for understanding the reactivity and biological activity of talatisamine .

Chemical Reactions Analysis

Talatisamine's complex structure allows for a variety of chemical reactions. The synthesis process itself is a testament to the molecule's reactivity, involving multiple steps that carefully build up the hexacyclic structure. The reactivity is also influenced by the molecule's stereochemistry, which dictates the outcome of reactions such as the Wagner-Meerwein rearrangement and the oxidative aza-Prins cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of talatisamine are not directly discussed in the provided papers. However, the synthesis and structure analysis papers imply that talatisamine is a crystalline substance that can be isolated and characterized by X-ray crystallography. Its solubility, melting point, and other physical properties would be determined by its molecular structure, which includes multiple rings and polar functional groups .

Scientific Research Applications

1. Ovarian Cancer Risk

Research has indicated a potential association between perineal talc use and an increased risk of ovarian cancer. Studies have shown varying degrees of risk, with some suggesting a significant increase in risk associated with talc use, while others question the validity of this association due to factors like selection bias and lack of a clear dose-response relationship. For example, Harlow et al. (1992) found that a lifetime pattern of perineal talc use may increase the risk for epithelial ovarian cancer (Harlow et al., 1992). However, Huncharek et al. (2011) and (2003) argue that the observational data do not support a causal relationship, suggesting that the observed associations in other studies might be the result of selection bias or uncontrolled confounding (Huncharek & Muscat, 2011); (Huncharek, Geschwind, & Kupelnick, 2003).

2. Environmental Applications

Talinum species, which are popular leaf vegetables, have been used in environmental research to investigate issues such as metal pollution and heavy metal stabilization. Kumar et al. (2012) explored the use of Talinum triangulare in understanding biomarkers of lead toxicity and tolerance mechanisms (Kumar, Prasad, & Sytar, 2012).

3. Industrial Applications

The beneficiation of talc from specific mines, like the Valmalenco mine in Italy, has been researched to improve its suitability for industrial applications. Marabini et al. (1995) focused on producing a high-grade talc product, low in impurities such as iron and carbonate (Marabini, Belardi, & Spaziani, 1995).

4. Pleural Effusion Treatment

Talc has been used in the medical field, particularly in the treatment of malignant pleural effusion. Janssen et al. (2007) conducted a study on the safety of pleurodesis with talc poudrage in patients, finding it safe and not associated with the development of acute respiratory distress syndrome (Janssen et al., 2007).

properties

IUPAC Name

4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAAMXMULMCKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16188-76-4 (mono-hydrochloride)
Record name Talastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20167265
Record name Talastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talastine

CAS RN

16188-61-7
Record name Talastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16188-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Talastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Lenke, A Forsch - Springer
T | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Dictionary of Drugs pp 1145–1266Cite as T J. Elks & CR …
Number of citations: 0 link.springer.com
OU Tan, K Ozadali Sari - Future Medicinal Chemistry, 2021 - Future Science
… against aging (AT-001), cancer (gusacitinib and fluzoparib) and allergic rhinitis (GSK-1004723), while others are under investigation for use against histamine H1 receptor (talastine), …
Number of citations: 2 www.future-science.com
E Casabán‐Ros, GM Antón‐Fos… - Quantitative …, 1999 - Wiley Online Library
In this paper it is demonstrated that by adequate selection of topological descriptors we can make possible the prediction of different pharmacological properties, such as plasmatic …
Number of citations: 26 onlinelibrary.wiley.com
T Huang, PF Yuan, K Dong, YY Zong, C Liu… - Organic Chemistry …, 2023 - pubs.rsc.org
… As shown in Scheme 2, 2ah, 2ak and 2j could be easily transformed into talastine (a first-generation alkylamine H1-antihistamine), 19 azelastine (a bronchodilator agent, a …
Number of citations: 2 pubs.rsc.org
J Galvez, R Garcia-Domenech… - Journal of Chemical …, 1994 - ACS Publications
In thisstudy we show that by making use of the molecularconnectivity indices, including a new index, which we denominate “(” and which is obtained from a linear combination of the …
Number of citations: 77 pubs.acs.org
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2003 - ACS Publications
A set of topological and structural descriptors has been used to discriminate general pharmacological activity. To that end, we selected a group of molecules with proven …
Number of citations: 44 pubs.acs.org
E Ngo, O Spigset, A Lupattelli… - Basic & clinical …, 2022 - Wiley Online Library
Current data on use of antihistamines during breastfeeding and risks to the breastfed infant are insufficient. The aim of this systematic review was to provide an overview of studies …
Number of citations: 12 onlinelibrary.wiley.com
AC de Groot - 2022 - books.google.com
This fourth volume in an exciting and detailed series on contact allergens and drug allergy provides monographs of all 507 systemic drugs which have caused delayed-type cutaneous …
Number of citations: 9 books.google.com
DH Kim, JW Allwood, RE Moore… - Molecular …, 2014 - pubs.rsc.org
Recently, it has been reported that anti-viral drugs, such as indinavir and lopinavir (originally targeted for HIV), also inhibit E6-mediated proteasomal degradation of mutant p53 in E6-…
Number of citations: 13 pubs.rsc.org
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int

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